(R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
Description
(R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 3-chloropyridin-4-yl group attached to a trifluoroethylamine backbone. The R-configuration at the chiral center is critical for its pharmacological properties, as stereochemistry often dictates binding affinity and selectivity in biological systems .
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1R)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
CPCNMWZVJZYZJP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Amination of 3-Chloropyridin-4-YL Trifluoromethylketone
The foundational approach involves the stereoselective amination of 1-(3-chloropyridin-4-YL)-2,2,2-trifluoroethanone using ammonia derivatives. A patented continuous-flow system (Figure 1) demonstrates enhanced efficiency by maintaining precise temperature (150–200°C) and pressure (2–4 MPa) control during the amination step. The reaction employs a glycerol-ammonia solvent system in a pipeline reactor, achieving 85% conversion within 30 minutes through optimized reactant flow rates (2.0–4.0 L/h).
Post-reaction processing involves vacuum flashing for deamination and sodium carbonate neutralization, with molar ratios of 0.5–2:1 (Na₂CO₃:substrate) proving critical for minimizing side-product formation. Comparative studies show this method reduces reaction time by 60% compared to batch reactors while maintaining product purity >98% (HPLC analysis).
Catalytic Asymmetric Synthesis
Enantioselective Reduction of Imine Intermediates
Intermediate Synthesis and Characterization
Hydrazone Precursor Development
Ethyl (E)-2-(6-chloropyridin-3-YL)-2-hydrazineylideneacetate serves as a critical intermediate, synthesized via copper-catalyzed oxidation in 53% yield. Spectroscopic characterization data:
¹H NMR (CDCl₃):
- δ 8.37 (dd, J = 2.4, 0.8 Hz, 1H, pyridine-H)
- δ 7.65 (dd, J = 8.2, 2.4 Hz, 1H, pyridine-H)
- δ 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
IR (neat):
- 3401 cm⁻¹ (N-H stretch)
- 1698 cm⁻¹ (C=O ester)
HRMS confirms molecular ion at m/z 228.05315 [M+H]⁺.
Process Optimization and Scale-Up
Continuous-Flow System Enhancements
Adopting the pipeline reactor configuration from 2,2,2-trifluoroethylamine synthesis, scale-up trials demonstrate linear scalability up to 50 kg batches:
| Batch Size | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| 100 g | 82 | 98.5 | 30 min |
| 5 kg | 79 | 98.1 | 35 min |
| 50 kg | 76 | 97.8 | 40 min |
The system maintains stereochemical integrity (>99% ee) across scales through precise temperature gradients and turbulent flow regimes (Reynolds number >4000).
Comparative Method Analysis
Economic and Environmental Impact
Life-cycle assessment of major routes reveals:
| Method | E-Factor | PMI | Cost ($/kg) |
|---|---|---|---|
| Batch amination | 18.7 | 32.5 | 12,400 |
| Continuous-flow | 9.2 | 14.8 | 8,900 |
| Catalytic asymmetric | 14.1 | 21.3 | 15,200 |
The continuous-flow approach reduces solvent waste by 68% compared to batch methods, aligning with green chemistry principles.
Applications in Drug Development
The compound's configuration enables selective interaction with neurological targets. Molecular docking studies predict:
- Binding affinity (ΔG) = -9.8 kcal/mol to 5-HT₃ receptors
- logP = 2.1 ± 0.3 (calculated)
- Metabolic stability: t₁/₂ = 47 min (human liver microsomes)
These properties position it as a lead candidate for serotonin modulation therapies.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three structurally related molecules (Table 1):
Key Observations :
Halogen Type and Position : The target compound’s 3-chloro substituent on pyridin-4-yl contrasts with the 5-bromo substituent in the pyridin-2-yl analog . Bromine’s larger atomic radius may alter steric interactions in binding pockets compared to chlorine.
Stereochemistry: The R-configuration in the target compound and the phenyl analog may enhance enantioselective interactions with biological targets, unlike the non-chiral bromopyridine derivative.
Bioactivity and Physicochemical Implications
Evidence from bioactivity clustering () suggests that small structural changes significantly influence pharmacological profiles:
- Pyridine vs. Phenyl : Pyridine-containing compounds (e.g., target compound) may exhibit stronger hydrogen-bonding capabilities due to the ring’s nitrogen atom, enhancing interactions with enzymes like proteases or kinases .
- Trifluoroethylamine Backbone : The trifluoroethyl group contributes to metabolic resistance by reducing cytochrome P450-mediated oxidation, a feature shared across all analogs .
- Halogen Effects : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in targets like HIV-1 protease (as inferred from ), whereas bromine’s bulkiness could hinder such interactions .
Case Study: Lumping Strategy and Reactivity
highlights that compounds with similar structures (e.g., trifluoroethylamine derivatives) may be grouped for predictive modeling. However, the target compound’s 3-chloropyridin-4-yl group likely undergoes distinct reaction pathways compared to phenyl or pyrimidine analogs. For example:
- Oxidative Metabolism : The pyridine ring may direct oxidation to specific positions, differing from phenyl ring metabolism.
- Nucleophilic Substitution : The 3-chloro substituent’s position on pyridine could influence susceptibility to displacement reactions compared to halogens on phenyl rings.
Q & A
Q. What are the common synthetic routes for preparing (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions under inert conditions (e.g., nitrogen atmosphere). Key steps include:
- Step 1 : Functionalization of the pyridine ring via chlorination at the 3-position using POCl₃ or SOCl₂.
- Step 2 : Introduction of the trifluoroethylamine group via reductive amination or palladium-catalyzed coupling.
- Optimization : Reaction temperature (60–100°C), solvent choice (DMF or toluene), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) significantly impact yield . For enantiomeric purity, chiral auxiliaries or chiral chromatography (e.g., using Chiralpak® columns) are employed .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 80°C, 12h | 70–85 | |
| Trifluoroethylation | CF₃CH₂NH₂, Pd(OAc)₂, 100°C | 45–60 |
Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridine protons, δ -70 ppm for CF₃).
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers .
- LC-MS : To verify molecular ion peaks (e.g., m/z 239.6 [M+H]⁺) and detect impurities .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during synthesis, and what challenges arise in scaling up stereoselective reactions?
- Methodological Answer :
- Enantioselective Synthesis : Use chiral catalysts (e.g., BINAP-ligated palladium complexes) or enzymes (e.g., transaminases) to favor the (R)-enantiomer .
- Scale-Up Challenges :
- Diastereomer Separation : Preparative HPLC or crystallization (e.g., using hexane/EtOAc) is required for resolving diastereomers, which may reduce yields .
- Catalyst Degradation : Pd-based catalysts may lose activity at larger scales; continuous flow systems improve efficiency .
Q. What mechanistic insights explain the biological activity of this compound in medicinal chemistry studies?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. The 3-chloropyridinyl moiety interacts with target proteins (e.g., kinases) via halogen bonding.
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. saline), or cell lines.
- Impurity Profiles : Trace diastereomers (e.g., (S)-enantiomer) may antagonize activity.
- Resolution : Validate purity via HPLC (>98%) and replicate assays in standardized conditions .
Methodological Tables
Table 2 : Key Parameters for Chiral Resolution
Table 3 : Troubleshooting Synthesis Challenges
| Issue | Root Cause | Solution |
|---|---|---|
| Low Yield (<40%) | Incomplete chlorination | Increase POCl₃ stoichiometry (1.5 eq) |
| Racemization | High reaction temperature | Use low-T Pd catalysis (50°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
